1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene
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Overview
Description
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring, making it a compound of interest in various chemical research and industrial applications.
Preparation Methods
The synthesis of 1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene typically involves multiple steps, including the introduction of chlorine, trifluoromethylthio, and nitro groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chlorination: Introduction of chlorine atoms to the benzene ring using reagents like chlorine gas or thionyl chloride.
Trifluoromethylthiolation: Addition of the trifluoromethylthio group using reagents such as trifluoromethylthiolating agents.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas or metal hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The specific pathways involved depend on the context of its application, such as its use in drug development or as an industrial chemical .
Comparison with Similar Compounds
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene can be compared with other similar compounds, such as:
1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene: Similar structure but with different positions of the nitro and trifluoromethylthio groups.
1,5-Dichloro-2-nitrobenzene: Lacks the trifluoromethylthio group.
2,4-Dichloro-1-nitrobenzene: Different positions of the chlorine and nitro groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H2Cl2F3NO2S |
---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
1,5-dichloro-3-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-4(9)6(16-7(10,11)12)5(2-3)13(14)15/h1-2H |
InChI Key |
YDQMPOJGDJTXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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